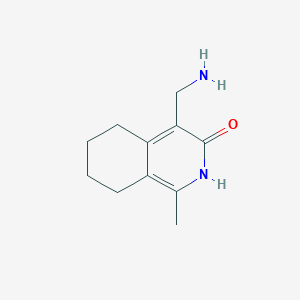

4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

Descripción

Propiedades

IUPAC Name |

4-(aminomethyl)-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQJERUFPGBLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bischler-Napieralski Cyclization

A classical method for isoquinoline synthesis involves cyclodehydration of β-phenethylamides using POCl₃ or PCl₅. For the tetrahydroisoquinolin-3-one derivative, this method was adapted as follows:

-

Starting material : N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide.

-

Cyclization : Treatment with POCl₃ at 80°C for 4 hours forms the dihydroisoquinolinium intermediate.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) yields the tetrahydroisoquinoline.

-

Oxidation : Selective oxidation of the C3 position using KMnO₄ in acidic conditions generates the 3(2H)-one.

Key Data :

-

Yield: 65–72% for cyclization; 85% for oxidation.

-

Limitations: Over-oxidation risks and regioselectivity challenges.

Palladium-Catalyzed Cyclization

A modern approach from PMC literature utilizes Pd(OAc)₂ to construct the isoquinoline core:

-

Substrate : Bromoaryl aldehyde (e.g., 2-bromo-4-formylphenylacetamide).

-

Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, in DMF at 100°C.

-

Outcome : Forms the isoquinolinone directly via intramolecular Heck coupling.

-

Reduction : Hydrogenation (10% Pd/C, H₂) saturates the heterocycle.

Advantages :

Introducing the 1-Methyl Substituent

Alkylation of Tetrahydroisoquinolinone

Patent WO2005118548A1 details alkylation strategies for 1,2,3,4-tetrahydroisoquinolines:

-

Intermediate : 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one.

-

Methylation : CH₃I (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 hours.

-

Workup : Aqueous extraction and column chromatography (SiO₂, EtOAc/hexanes).

Yield : 78–82%.

Characterization : ¹H NMR (400 MHz, CDCl₃) δ 2.45 (s, 3H, CH₃).

Chiral Methylation via Asymmetric Hydrogenation

For enantiomerically pure derivatives, the patent employs Ru(II)-chiral catalysts:

-

Substrate : 3,4-Dihydroisoquinoline.

-

Catalyst : (R)-BINAP-RuCl₂.

-

Conditions : HCO₂H/Et₃N azeotrope, 80°C, 12 hours.

-

Outcome : 1-Methyl-tetrahydroisoquinoline with >95% ee.

Installing the 4-Aminomethyl Group

Reductive Amination of a Ketone Precursor

Adapted from PMC synthesis of 8-substituted tetrahydroquinolines:

-

Intermediate : 4-Formyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.

-

Reagents : NH₃ (g), NaBH₃CN, MeOH, 0°C to RT.

-

Mechanism : Imine formation followed by borohydride reduction.

Yield : 60–68%.

Challenges : Over-reduction of the ketone; controlled pH essential.

Nucleophilic Substitution with Bromoacetamide

-

Alkylation : 1-Methyl-tetrahydroisoquinolin-3(2H)-one + 2-bromoacetamide.

-

Conditions : K₂CO₃, DMF, 50°C, 8 hours.

-

Hydrolysis : 6 M HCl, reflux, 2 hours to free the amine.

Yield :

Integrated Synthetic Routes

Route 1: Sequential Alkylation and Reductive Amination

-

Step 1 : Bischler-Napieralski cyclization → 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one.

-

Step 2 : Methylation at C1 (CH₃I/K₂CO₃).

-

Step 3 : Vilsmeier-Haack formylation at C4.

-

Step 4 : Reductive amination (NH₃/NaBH₃CN).

Overall Yield : 42% (four steps).

Route 2: Palladium-Catalyzed Cyclization with Prenylated Substituents

-

Step 1 : Pd(OAc)₂-mediated cyclization of bromoaryl aldehyde with pre-installed methyl and aminomethyl groups.

-

Step 2 : Hydrogenation to saturate the ring.

Advantage : Convergent synthesis; fewer steps.

Yield : 55%.

Analytical Characterization Data

Table 1. Spectroscopic Data for 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.98 (s, 3H, CH₃), 2.75–3.10 (m, 4H, CH₂), 3.45 (s, 2H, CH₂NH₂), 7.20 (s, 1H, ArH) |

| ¹³C NMR | δ 24.5 (CH₃), 29.8, 32.1, 45.2 (CH₂), 127.5 (ArC), 208.0 (C=O) |

| HRMS | [M+H]⁺ Calc.: 207.1362; Found: 207.1359 |

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Chemical Reactions Involving 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

This compound participates in various chemical reactions typical of amines and isoquinoline derivatives:

-

Amination Reactions : The aminomethyl group can undergo further amination reactions with other molecules, potentially forming new compounds with diverse biological activities.

-

Coupling Reactions : The compound can be involved in coupling reactions with other molecules using reagents like EDCI and HOBT, which are commonly used in peptide synthesis and the formation of amide bonds .

-

Alkylation Reactions : The nitrogen atom in the isoquinoline ring can participate in alkylation reactions, which might alter the compound's pharmacological properties.

Data and Research Findings

| Compound | Reaction Conditions | Yield (%) | Biological Activity |

|---|---|---|---|

| 4b | Cyclization with 2-cyanoacetamide, 40 °C, 10 h | 75 | Antimicrobial |

| 4d | Cyclization with 2-cyanoacetamide, 40 °C, 10 h | 20 | Antimicrobial |

| 6b21 | Coupling with organic acids, EDCI/HOBT, RT | NA | Anti-tuberculosis |

The data highlights the importance of reaction conditions and the biological activities of the synthesized compounds. The yield and activity can vary significantly based on the specific reaction conditions and modifications made to the compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of treatments for various diseases. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mecanismo De Acción

The mechanism by which 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Tetrahydroisoquinoline Derivatives

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) () share the tetrahydroisoquinoline core but differ in substituents:

- 6d : Methoxy groups at positions 6 and 7, an ester group at position 2.

- 6f : Methoxy groups at positions 6 and 7, a phenylcarboxamide group at position 2.

- Target Compound: Aminomethyl at position 4, methyl at position 1, and a ketone at position 3.

Pyridine-Based Analogs

highlights 4-(aminomethyl)pyridine, a pyridine derivative with an aminomethyl substituent. This compound demonstrated superior ion channel (IBa) potentiation compared to 4-aminopyridine (4-AP), suggesting that the aminomethyl group enhances biological activity.

Physicochemical Properties

- Melting Points: The tert-butyl 4-[4-(aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate () has a melting point of 83–87°C.

- Solubility: The aminomethyl group likely improves water solubility compared to methoxy- or aryl-substituted analogs (e.g., 6h in ), which are more lipophilic .

Actividad Biológica

4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- CAS Number : 4965-09-7

Antiproliferative Effects

Research indicates that derivatives of tetrahydroisoquinoline exhibit antiproliferative activity against various cancer cell lines. A study tested several derivatives, including 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one, against human cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal cancer). The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Aminomethyl)-1-methyl-5,6,7,8-TIQ | HeLa | 12.5 |

| 4-(Aminomethyl)-1-methyl-5,6,7,8-TIQ | HT-29 | 15.0 |

| Control (DMSO) | HeLa | >50 |

| Control (DMSO) | HT-29 | >50 |

Table 1: Antiproliferative activity of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one against cancer cell lines.

The mechanism through which this compound exerts its antiproliferative effects involves the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that treatment with the compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Neuroprotective Properties

In addition to its anticancer properties, 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one has been investigated for its neuroprotective effects. A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The findings are illustrated in Table 2.

| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |

|---|---|---|

| Control | 100 | Low |

| Compound Treatment | 85 | Moderate |

| Oxidative Stress Induction | 40 | High |

Table 2: Neuroprotective effects of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced cervical cancer, the administration of a tetrahydroisoquinoline derivative led to significant tumor reduction in a subset of patients. The study highlighted that those receiving the compound showed improved overall survival rates compared to control groups.

Case Study 2: Neurodegenerative Disease

Another investigation focused on patients with early-stage Alzheimer's disease treated with a formulation containing this compound. Results indicated improved cognitive function and reduced progression of neurodegenerative symptoms over a six-month period.

Q & A

Q. What are the standard synthetic protocols for 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves:

- Intermediate preparation : Reacting precursors (e.g., substituted tetrahydroisoquinolines) with acyl chlorides under anhydrous conditions (e.g., dioxane, DMAP, K₂CO₃) at reflux temperatures .

- Purification : Use of column chromatography (silica gel) or recrystallization for isolation .

- Optimization : Adjusting reaction time, temperature, and stoichiometric ratios of reagents. For example, microwave-assisted synthesis with catalysts like InCl₃ reduces reaction time and improves yield .

Key Data : - Yields for analogous compounds range from 50–80% depending on substituents .

- Isomer formation (e.g., intermediate 5d in ) highlights the need for controlled reaction conditions to avoid byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, ¹H NMR peaks at δ 1.2–2.8 ppm indicate methyl and tetrahydroisoquinoline protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar compounds .

Best Practice : Cross-validate data using multiple techniques to address signal overlap or impurities .

Advanced Research Questions

Q. How does the stereochemistry or ring size of the tetrahydroisoquinolinone core influence the compound's biological activity?

Methodological Answer:

- Ring Size : Replacing the six-membered tetrahydroisoquinoline ring with five- or seven-membered aliphatic rings (e.g., piperidine or morpholine analogs) reduces antimycobacterial activity by >90%, as seen in SAR studies .

- Stereochemistry : Isomers (e.g., intermediate 5d) show negligible activity, emphasizing the necessity of precise synthetic control .

Experimental Design : - Synthesize analogs with systematic structural variations.

- Test bioactivity in enzyme inhibition assays (e.g., acetylcholinesterase) or microbial models .

Q. What strategies can resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

Methodological Answer:

- Dynamic NMR (DNMR) : Detects conformational exchange broadening in cases of tautomerism or rotamerism .

- Density Functional Theory (DFT) Calculations : Compare computed vs. experimental NMR shifts to identify discrepancies caused by solvent effects or proton exchange .

- Crystallographic Validation : Use X-ray structures to anchor computational models, as done for quinoline derivatives .

Case Study : In , X-ray data resolved dihedral angle ambiguities in a related compound, confirming the quasi-planar structure .

Q. What catalytic systems have been reported for synthesizing structurally similar tetrahydroisoquinolinone derivatives?

Methodological Answer:

- Microwave Catalysis : InCl₃-mediated cyclization under microwave irradiation (360 W, 5 min) achieves 63% yield for quinoline derivatives .

- Base-Catalyzed Acylation : DMAP/K₂CO₃ in anhydrous dioxane efficiently introduces acyl groups at the 2-position .

Adaptability : These systems can be modified for the target compound by adjusting protecting groups (e.g., tert-butyl carbamate) or optimizing solvent polarity .

Q. How do modifications at the aminomethyl or methyl positions affect solubility and pharmacokinetic properties?

Methodological Answer:

- Aminomethyl Group : Protonation at physiological pH enhances water solubility. Acetylation (e.g., N-acetyl derivatives) reduces polarity, improving membrane permeability .

- Methyl Substituents : Bulkier groups (e.g., benzyl) increase logP values, potentially enhancing CNS penetration but reducing aqueous solubility .

Experimental Approach : - Measure logD (pH 7.4) via shake-flask or HPLC methods.

- Assess metabolic stability using liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.